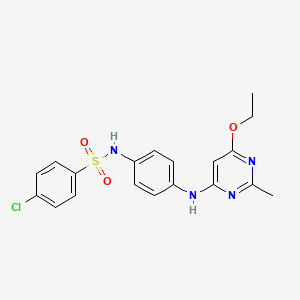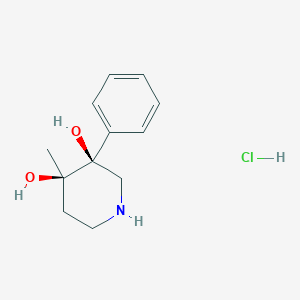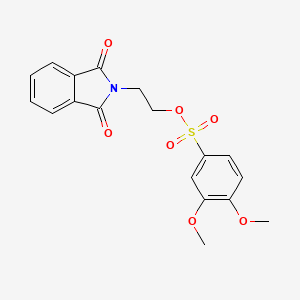
Ethyl 2-amino-3-(2-chlorophenyl)propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-amino-3-(2-chlorophenyl)propanoate, otherwise known as 2-chloro-N-ethyl-3-phenylpropionamide, is a synthetic compound that has been widely studied for its potential applications in scientific research. It is an amide derivative of 2-chloro-N-ethyl-3-phenylpropionic acid, and is a white, odorless solid with a melting point of 113-115°C. This compound has been used in a variety of scientific applications, including enzymatic assays, drug metabolism studies, and protein synthesis experiments.
科学的研究の応用
Ethyl 2-amino-3-(2-chlorophenyl)propanoate has been used in a variety of scientific research applications. It has been used as an enzyme inhibitor in enzymatic assays, as a substrate for drug metabolism studies, and as a substrate for protein synthesis experiments. It has also been used in studies of the metabolism of drugs, as well as in studies of the effects of drugs on the body.
作用機序
The mechanism of action of ethyl 2-amino-3-(2-chlorophenyl)propanoate is not fully understood. It is believed that the compound binds to enzymes, inhibiting their activity and thus preventing the enzymes from catalyzing the desired reaction. It is also believed that the compound may interact with other molecules in the body, such as proteins, and may have an effect on the metabolism of drugs.
Biochemical and Physiological Effects
The biochemical and physiological effects of ethyl 2-amino-3-(2-chlorophenyl)propanoate are not well understood. However, the compound has been shown to inhibit the activity of certain enzymes, and it has been suggested that it may have an effect on the metabolism of drugs. It has also been suggested that the compound may interact with other molecules in the body, such as proteins, and may have an effect on the body's physiological processes.
実験室実験の利点と制限
The main advantage of using ethyl 2-amino-3-(2-chlorophenyl)propanoate in laboratory experiments is that it is a relatively inexpensive and easy to obtain compound. It is also relatively stable, and can be stored for long periods of time without significant degradation. However, the compound is not very soluble in water, and can be difficult to dissolve in aqueous solutions. Additionally, the compound has a relatively low melting point, which can be a disadvantage in certain experiments.
将来の方向性
There are a number of potential future directions for the use of ethyl 2-amino-3-(2-chlorophenyl)propanoate. These include further research into its mechanism of action, its potential use as an enzyme inhibitor in drug metabolism studies, and its potential use as a substrate for protein synthesis experiments. Additionally, further research into its biochemical and physiological effects could provide insight into its potential uses in the medical field. Finally, further research into its solubility and stability could lead to improvements in its use in laboratory experiments.
合成法
Ethyl 2-amino-3-(2-chlorophenyl)propanoate is synthesized by reacting 2-chloro-N-ethyl-3-phenylpropionic acid with ammonia in an aqueous solution. The reaction is catalyzed by a strong base such as sodium hydroxide, and the product is isolated by precipitation. The reaction is typically carried out at a temperature of around 80°C, and the yield of the product is typically around 80-90%.
特性
IUPAC Name |
ethyl 2-amino-3-(2-chlorophenyl)propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO2/c1-2-15-11(14)10(13)7-8-5-3-4-6-9(8)12/h3-6,10H,2,7,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYVDIWKDFAXBGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CC=CC=C1Cl)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 1-[(6-chloro-2-oxochromen-4-yl)methyl]piperidine-4-carboxylate](/img/structure/B2618226.png)


![N1-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(4-methoxybenzyl)oxalamide](/img/structure/B2618231.png)

![2-{[1-(5-Bromopyrimidin-2-yl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2618234.png)





![N-[(4-methoxyphenyl)methyl]-6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide](/img/no-structure.png)
![2-(3-(2-chlorobenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B2618247.png)
